molecular formula C17H20Cl2N2O3 B14363231 3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione CAS No. 90815-24-0

3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione

Cat. No.: B14363231
CAS No.: 90815-24-0
M. Wt: 371.3 g/mol
InChI Key: VPIQIPROUHCFKX-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorophenyl group attached to an imidazolidine-2,4-dione ring, with an octanoyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione typically involves multiple steps. One common method starts with the reaction of 3,5-dichlorophenyl isocyanate with an appropriate amine to form an intermediate. This intermediate is then subjected to cyclization under controlled conditions to yield the desired imidazolidine-2,4-dione structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups replacing the chlorine atoms on the phenyl ring .

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in target organisms. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione is unique due to its specific imidazolidine-2,4-dione ring structure combined with the octanoyl side chain, which imparts distinct chemical and biological properties

Properties

90815-24-0

Molecular Formula

C17H20Cl2N2O3

Molecular Weight

371.3 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-1-octanoylimidazolidine-2,4-dione

InChI

InChI=1S/C17H20Cl2N2O3/c1-2-3-4-5-6-7-15(22)20-11-16(23)21(17(20)24)14-9-12(18)8-13(19)10-14/h8-10H,2-7,11H2,1H3

InChI Key

VPIQIPROUHCFKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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